synthesis and characterization of 5-bromo-N-tert-butyl-2-furamide
synthesis and characterization of 5-bromo-N-tert-butyl-2-furamide
An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N-tert-butyl-2-furamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the , a halogenated furan derivative with potential applications as a building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, field-proven insights, and robust validation protocols essential for reproducible and reliable results.
Strategic Approach to Synthesis
The synthesis of 5-bromo-N-tert-butyl-2-furamide is most efficiently achieved through a two-step process starting from commercially available 5-bromo-2-furoic acid. The core strategy involves the activation of the carboxylic acid to facilitate nucleophilic attack by the sterically hindered amine, tert-butylamine.
Retrosynthetic Analysis & Rationale
The target amide bond is formed by coupling a carboxylic acid derivative with an amine. A direct condensation reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which can be detrimental to the furan ring system. Therefore, the carboxylic acid must first be activated. The most common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride. This intermediate readily reacts with the amine to form the desired amide.
The overall synthetic pathway is as follows:
Caption: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of 5-Bromo-2-furoyl Chloride
The activation of 5-bromo-2-furoic acid is achieved by reaction with thionyl chloride (SOCl₂). This reagent is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture, simplifying purification.
The reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the acyl chloride.
Step 2: Amide Coupling with tert-Butylamine
The synthesized 5-bromo-2-furoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with tert-butylamine.[1] The choice of tert-butylamine introduces a sterically bulky group, which can influence the compound's conformational properties and biological activity. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction.[2] This prevents the protonation of the amine reactant, which would render it non-nucleophilic.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification procedures.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |
| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | Starting Material |
| Thionyl chloride | SOCl₂ | 118.97 | Activating Agent |
| Toluene | C₇H₈ | 92.14 | Solvent |
| tert-Butylamine | C₄H₁₁N | 73.14 | Nucleophile |
| Triethylamine | C₆H₁₅N | 101.19 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine | NaCl (aq) | 58.44 | Aqueous Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent |
| Hexane | C₆H₁₄ | 86.18 | Recrystallization Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization Solvent |
Step-by-Step Synthesis Procedure
Step 1: Preparation of 5-Bromo-2-furoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-furoic acid (e.g., 10.0 g, 52.4 mmol).
-
Add toluene (e.g., 300 mL) to suspend the acid.[3]
-
Carefully add thionyl chloride (e.g., 19.0 mL, 262 mmol, 5 eq.) to the suspension.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.[3]
-
Allow the reaction to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-2-furoyl chloride, a yellow-brown oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of 5-bromo-N-tert-butyl-2-furamide
-
Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous dichloromethane (DCM, e.g., 200 mL) in a flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve tert-butylamine (e.g., 6.6 mL, 62.9 mmol, 1.2 eq.) and triethylamine (e.g., 8.7 mL, 62.9 mmol, 1.2 eq.) in anhydrous DCM (e.g., 50 mL).
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup and Purification
-
Quench the reaction by adding deionized water (e.g., 100 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization.[4] Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry in a vacuum oven.
Characterization and Validation
Thorough characterization is essential to confirm the identity, structure, and purity of the final product.
Caption: Key structural features for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as CDCl₃.
¹H NMR Spectroscopy: The proton NMR spectrum provides direct evidence for the arrangement of protons in the molecule.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| (a) N-H | 6.0 - 6.5 | broad singlet | 1H | Amide proton, often broad due to quadrupole relaxation and exchange. |
| (b) Furan H | ~7.10 | doublet (d) | 1H | Furan proton adjacent to the amide group. |
| (c) Furan H | ~6.45 | doublet (d) | 1H | Furan proton adjacent to the bromine atom. |
| (d) C(CH₃)₃ | ~1.45 | singlet (s) | 9H | Nine equivalent protons of the tert-butyl group show a characteristic singlet.[5] |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon environments.
| Assignment | Predicted δ (ppm) | Rationale |
| C=O | 158 - 162 | Amide carbonyl carbon. |
| Furan C-CONH | 148 - 152 | Furan carbon attached to the amide group. |
| Furan C-O | 118 - 122 | Furan carbon adjacent to the oxygen and C-Br. |
| Furan C-C=O | 114 - 118 | Furan carbon adjacent to the oxygen and carbonyl. |
| Furan C-Br | 120 - 125 | Furan carbon attached to bromine. |
| C (CH₃)₃ | 51 - 55 | Quaternary carbon of the tert-butyl group.[6] |
| C(C H₃)₃ | 28 - 30 | Methyl carbons of the tert-butyl group.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| 2970 - 2870 | C-H stretch | sp³ C-H (tert-butyl) |
| ~1660 | C=O stretch (Amide I) | Amide Carbonyl |
| ~1550 | N-H bend (Amide II) | Secondary Amide |
| 1470, 1370 | C-H bend | gem-dimethyl split (tert-butyl) |
| ~1020 | C-O-C stretch | Furan ring |
| ~590 | C-Br stretch | Bromoalkane |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): A key feature will be a pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two major isotopes of bromine: [M]⁺ and [M+2]⁺ (⁷⁹Br and ⁸¹Br). For C₉H₁₂Br¹⁴NO, the expected m/z values would be ~245 and ~247.
-
Major Fragments: A prominent fragment would be the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), resulting in a fragment ion at m/z 188/190.[8]
Melting Point
The melting point is a crucial indicator of purity. A pure crystalline solid will exhibit a sharp melting point range (typically < 2°C). The experimentally determined melting point should be recorded and compared against any available literature values.
Safety Considerations
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Acyl Chlorides: Corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and DCM are volatile and have associated health risks. Minimize exposure by handling them in a fume hood.
-
Amines: tert-Butylamine and triethylamine are corrosive and flammable with strong odors. Use appropriate containment and PPE.
Conclusion
This guide outlines a robust and reproducible method for the synthesis of 5-bromo-N-tert-butyl-2-furamide. The two-step synthesis via an acyl chloride intermediate is an efficient strategy for coupling 5-bromo-2-furoic acid with a sterically hindered amine. The detailed characterization protocol, employing NMR, IR, and MS, provides a comprehensive framework for validating the structure and purity of the final product, ensuring its suitability for further applications in drug discovery and materials science.
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